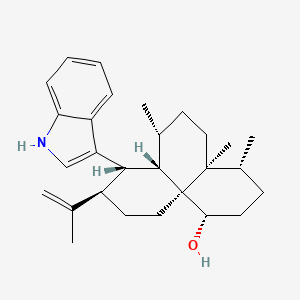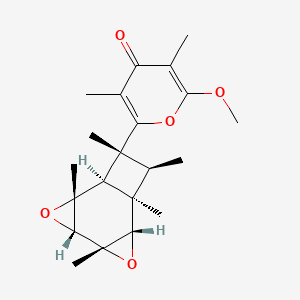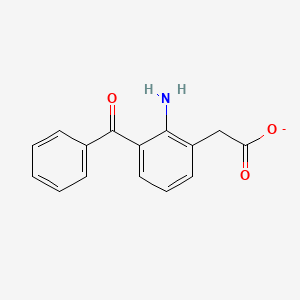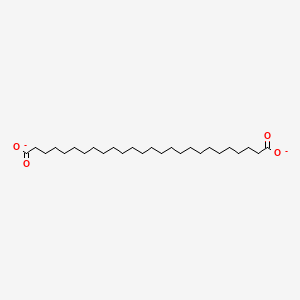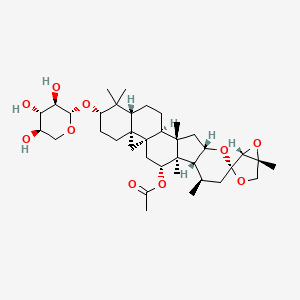
23-エピ-26-デオキシアクテイン
概要
説明
23-EPI-26-Deoxyactein is a triterpene glycoside predominantly found in black cohosh (Actaea racemosa). This compound has garnered significant attention due to its potential therapeutic properties, particularly in the context of menopausal symptom relief and its anti-cancer properties .
科学的研究の応用
23-EPI-26-Deoxyactein has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying glycosylation reactions and triterpene synthesis.
Biology: The compound is used to investigate cellular processes such as apoptosis and autophagy.
Medicine: It has shown promise in treating menopausal symptoms and as an anti-cancer agent, particularly against breast cancer cells
Industry: The compound is used in the formulation of dietary supplements and herbal remedies.
作用機序
Target of Action
23-EPI-26-Deoxyactein, a major constituent of black cohosh (Cimicifuga racemosa), primarily targets the adipogenic transcription factors C/ebpα, C/ebpβ, and Pparγ . These transcription factors play a crucial role in adipogenesis, the process of cell differentiation by which preadipocytes become adipocytes (fat cells) .
Mode of Action
23-EPI-26-Deoxyactein interacts with its targets by down-regulating the expression of C/ebpα, C/ebpβ, and Pparγ . This interaction inhibits adipogenesis in 3T3-L1 preadipocytes, suppressing the formation of fat cells . Additionally, it has been found to suppress cytokine-induced nitric oxide production in brain microglial cells .
Biochemical Pathways
The compound affects several biochemical pathways. It promotes mitochondrial biogenesis in pancreatic β-cells, thereby preventing methylglyoxal-induced oxidative cell damage . It also protects osteoblasts against Antimycin A-induced cell damage . Furthermore, it promotes adipocyte lipolysis in mice through activating the AMPK signaling and SIRT1-FOXO1 pathway .
Result of Action
The compound’s action results in several molecular and cellular effects. In vitro, it suppresses adipogenesis in 3T3-L1 preadipocytes . In vivo, it significantly lowers body weight gain, fat mass, and liver weight in diet-induced obese mice . It also reduces insulin resistance and serum lipoprotein levels in these mice .
生化学分析
Biochemical Properties
23-EPI-26-Deoxyactein plays a significant role in biochemical reactions, particularly in the regulation of adipogenesis and lipid metabolism. It interacts with several key enzymes and proteins involved in these processes. For instance, 23-EPI-26-Deoxyactein has been shown to down-regulate the expression of critical adipogenic transcription factors such as C/EBPα, C/EBPβ, and PPARγ . These interactions inhibit the differentiation of preadipocytes into adipocytes, thereby reducing lipid accumulation.
Cellular Effects
The effects of 23-EPI-26-Deoxyactein on various cell types and cellular processes are profound. In 3T3-L1 preadipocytes, 23-EPI-26-Deoxyactein suppresses adipogenesis by inhibiting the expression of adipogenic genes . Additionally, in diet-induced obese mice, 23-EPI-26-Deoxyactein reduces body weight gain, fat mass, and liver weight . It also improves insulin sensitivity and reduces serum lipoprotein levels. These effects are mediated through the activation of the AMPK signaling pathway and the SIRT1-FOXO1 pathway .
Molecular Mechanism
At the molecular level, 23-EPI-26-Deoxyactein exerts its effects through several mechanisms. It reduces intracellular calcium concentrations, collapses the mitochondrial membrane potential, and decreases the production of reactive oxygen species (ROS) . Additionally, 23-EPI-26-Deoxyactein inhibits autophagy and apoptosis in osteoblastic cells induced by toxic compounds . These actions are achieved through binding interactions with specific biomolecules and the modulation of enzyme activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 23-EPI-26-Deoxyactein change over time. Pharmacokinetic studies have shown that the compound has a half-life of approximately 2 hours in serum . It is stable under laboratory conditions and does not undergo significant degradation. Long-term studies have demonstrated that 23-EPI-26-Deoxyactein maintains its efficacy in reducing adipogenesis and improving metabolic parameters over extended periods .
Dosage Effects in Animal Models
The effects of 23-EPI-26-Deoxyactein vary with different dosages in animal models. In diet-induced obese mice, a dosage of 5 mg/kg/day significantly lowers body weight gain, fat mass, and liver weight . Higher dosages have been associated with increased efficacy in reducing adipogenesis and improving insulin sensitivity. No toxic or adverse effects have been observed at these dosages .
Metabolic Pathways
23-EPI-26-Deoxyactein is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as AMPK and SIRT1, which play crucial roles in regulating metabolic flux and energy homeostasis . These interactions lead to increased lipolysis and reduced lipid accumulation in adipose tissues.
Transport and Distribution
Within cells and tissues, 23-EPI-26-Deoxyactein is transported and distributed through specific transporters and binding proteins. It is absorbed into the bloodstream following oral administration and is distributed to various tissues, including adipose tissue and the liver . The compound’s localization and accumulation in these tissues contribute to its therapeutic effects.
Subcellular Localization
23-EPI-26-Deoxyactein exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and energy production . The compound’s targeting signals and post-translational modifications direct it to these compartments, enhancing its efficacy in regulating metabolic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 23-EPI-26-Deoxyactein involves multiple steps, starting from naturally occurring triterpenes. The process typically includes glycosylation reactions where a sugar moiety is attached to the triterpene backbone. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of 23-EPI-26-Deoxyactein often involves extraction from black cohosh roots. The extraction process uses solvents like ethanol or methanol, followed by purification steps such as chromatography to isolate the compound in its pure form .
化学反応の分析
Types of Reactions
23-EPI-26-Deoxyactein undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the glycosidic bonds.
Substitution: Substitution reactions can replace functional groups with others, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives with altered biological activities, while substitution reactions can produce analogs with different therapeutic potentials .
類似化合物との比較
Similar Compounds
27-Deoxyactein: Another triterpene glycoside found in black cohosh with similar biological activities.
Actein: A related compound with distinct glycosylation patterns and therapeutic properties.
Uniqueness
23-EPI-26-Deoxyactein is unique due to its specific stereochemistry and glycosylation, which confer distinct biological activities. Its ability to modulate multiple pathways makes it a versatile compound for therapeutic applications .
特性
IUPAC Name |
[(1R,1'R,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h18,20-30,39-41H,8-17H2,1-7H3/t18-,20-,21+,22+,23+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMGJWLOGKSUGX-WUHYQCRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]3[C@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0033388 | |
| Record name | 23-epi-26-Deoxyactein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501938-01-8 | |
| Record name | 23-epi-26-Deoxyactein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501938018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23-epi-26-Deoxyactein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23-EPI-26-DEOXYACTEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A97XP2V7I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 23-epi-26-deoxyactein and where is it found?
A1: 23-epi-26-deoxyactein is a cycloartane triterpene glycoside primarily found in Actaea racemosa (black cohosh), a plant traditionally used for treating menopausal symptoms. It's present in various black cohosh tissues, including the rhizome, root, leaves, and inflorescence. [, , , ]
Q2: How do the levels of 23-epi-26-deoxyactein vary within the black cohosh plant throughout the growing season?
A2: Studies show that 23-epi-26-deoxyactein levels in black cohosh tissues generally decrease linearly throughout the growing season. Interestingly, the inflorescence and leaves contain significantly higher percentages of this compound compared to the rhizome, which is the traditionally used part of the plant. []
Q3: Do environmental factors like shading influence the production of 23-epi-26-deoxyactein in black cohosh?
A3: Research suggests that environmental factors may not significantly impact the production of 23-epi-26-deoxyactein. While some studies observed slight variations in compound levels under different shading conditions, these were not consistent across all trials. More research is needed to fully understand the influence of environmental factors. [, ]
Q4: Can cultivation practices affect the levels of 23-epi-26-deoxyactein in black cohosh?
A4: Research indicates that the age of the plant at harvest might influence the concentration of 23-epi-26-deoxyactein. One study found that two-year-old black cohosh plants had higher levels of the compound in their rhizomes and roots compared to one- or three-year-old plants. This suggests potential for targeted cultivation practices to optimize phytochemical production. []
Q5: What is the molecular formula and weight of 23-epi-26-deoxyactein?
A5: The molecular formula of 23-epi-26-deoxyactein is C36H58O9 and its molecular weight is 634.8 g/mol. [, ]
Q6: Which other cycloartane triterpene glycosides are often found alongside 23-epi-26-deoxyactein in Actaea species?
A6: Several other cycloartane triterpene glycosides are frequently found alongside 23-epi-26-deoxyactein, including actein, 26-deoxyactein, cimiracemoside A, cimigenol-3-O-xyloside, and cimicifugoside H-1, among others. These compounds often exhibit varying degrees of structural similarity to 23-epi-26-deoxyactein. [, , , , ]
Q7: Are there any analytical methods available to specifically quantify 23-epi-26-deoxyactein in plant material or extracts?
A7: Yes, several analytical techniques have been developed for the quantification of 23-epi-26-deoxyactein. High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV, evaporative light scattering detection (ELSD), or mass spectrometry (MS), are commonly employed for this purpose. [, , ]
Q8: Does 23-epi-26-deoxyactein have any potential in treating cancer?
A9: Some studies suggest that 23-epi-26-deoxyactein, isolated from Cimicifuga yunnanensis Hsiao, exhibits anticancer activity, particularly against triple-negative breast cancer (TNBC) cells. Research indicates it might reduce tumor growth in both subcutaneous and liver metastasis models. []
Q9: Has the pharmacokinetics of 23-epi-26-deoxyactein been studied?
A10: Yes, pharmacokinetic studies on 23-epi-26-deoxyactein have been conducted, including investigations into its absorption, distribution, metabolism, and excretion (ADME) profile in various models. []
Q10: Are there any known alternatives or substitutes for 23-epi-26-deoxyactein?
A11: While specific alternatives to 23-epi-26-deoxyactein depend on the desired therapeutic application, other cycloartane triterpenes with similar structures, or even other plant extracts with comparable effects on certain pathways, might be considered. Further research is needed to thoroughly compare their efficacy, safety profiles, and potential for substitution. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


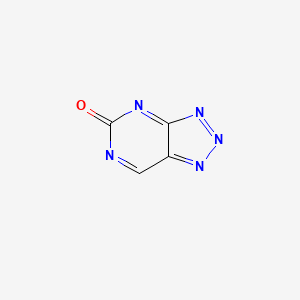

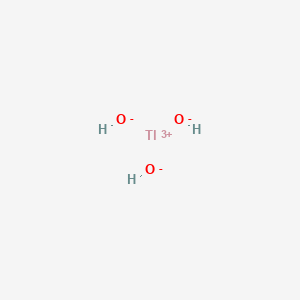
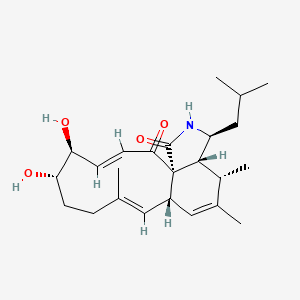
![1-S-[(1Z)-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1258938.png)
![(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentane-1-sulfonate](/img/structure/B1258942.png)
![(1S,4R,7S,9R,10R,13R,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B1258943.png)
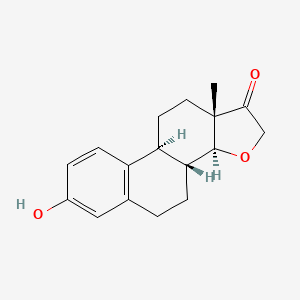
![5-[(2E)-2-[(2-chloro-6-fluorophenyl)methoxyimino]ethyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1258946.png)
